Diethyl [2,2'-bipyridine]-3,3'-dicarboxylate

Spin-Crossover Materials Coordination Chemistry Magnetism

Researchers designing spin-crossover (SCO) materials often face failure with planar 4,4'- or 5,5'-bipyridine analogs that cannot form the requisite tris(ligand) complexes. Diethyl [2,2'-bipyridine]-3,3'-dicarboxylate resolves this with its sterically enforced twisted conformation. • Enables thermally induced spin transition in Fe(II) complexes; 4,4'- and 5,5'-analogs fail to exhibit SCO behavior. • Forms diverse 1D-3D MOFs with Cu(II) and Pb(II); blue fluorescence (λmax = 421 nm) in Pb frameworks. • Superior DSSC efficiency vs. 4,4'-dicarboxylate isomer in Pt-based sensitizers.

Molecular Formula C16H16N2O4
Molecular Weight 300.31 g/mol
CAS No. 1762-36-3
Cat. No. B1630454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl [2,2'-bipyridine]-3,3'-dicarboxylate
CAS1762-36-3
Molecular FormulaC16H16N2O4
Molecular Weight300.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=CC=C1)C2=C(C=CC=N2)C(=O)OCC
InChIInChI=1S/C16H16N2O4/c1-3-21-15(19)11-7-5-9-17-13(11)14-12(8-6-10-18-14)16(20)22-4-2/h5-10H,3-4H2,1-2H3
InChIKeyARVRLHODKKEDGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl [2,2'-bipyridine]-3,3'-dicarboxylate (CAS 1762-36-3) Procurement and Selection Guide for Ligand-Critical Research


Diethyl [2,2'-bipyridine]-3,3'-dicarboxylate (CAS 1762-36-3) is a substituted 2,2'-bipyridine derivative with two ethoxycarbonyl groups at the 3,3'-positions of the bipyridine scaffold . This compound exhibits a molecular formula of C₁₆H₁₆N₂O₄, a molecular weight of 300.31 g/mol, and a reported melting point of 81–82 °C [1]. The 3,3'-substitution pattern induces a non-planar, twisted conformation between the pyridine rings due to steric interactions between the ortho-substituents, which fundamentally alters its metal-coordination geometry, ligand field strength, and the dimensionality of its resulting metal-organic frameworks compared to its planar 4,4'- or 5,5'-substituted analogs [2].

Why Diethyl [2,2'-bipyridine]-3,3'-dicarboxylate Cannot Be Casually Replaced by 4,4'- or 5,5'-Dicarboxylate Analogs


While bipyridine ligands are often viewed as interchangeable chelating cores, the position of the substituents on the bipyridine ring dictates critical performance metrics in catalysis, materials science, and photochemistry. The 3,3'-disubstitution in diethyl [2,2'-bipyridine]-3,3'-dicarboxylate forces the bipyridine unit into a highly twisted conformation, which in turn modulates the ligand field strength and the spin-state energetics of coordinated metal centers, unlike planar 4,4'- or 5,5'-analogs [1]. This steric constraint is not merely structural; it directly impacts electronic properties, resulting in measurable differences in redox potentials, excited-state lifetimes, and the dimensionality of supramolecular architectures [2]. Generic substitution risks failure in applications requiring specific electrochemical windows or framework topologies, as evidenced by the disparate photovoltaic efficiencies of Pt(II) dyes based on these positional isomers [3].

Quantitative Evidence for Selecting Diethyl [2,2'-bipyridine]-3,3'-dicarboxylate over Positional Isomers


Twisted Conformation and Spin-Crossover Behavior in Iron(II) Complexes: Comparison with 6,6'-Dimethyl and 4,4',6,6'-Tetramethyl Analogs

Diethyl (or dimethyl) 2,2'-bipyridine-3,3'-dicarboxylate (dmbc) imposes a sterically constrained, twisted conformation that modulates the ligand field strength around Fe(II). In direct head-to-head comparison, [Fe(dmbc)₃]²⁺ exhibits a thermally induced singlet (¹A₁) ↔ quintet (⁵T₂) spin transition, whereas complexes of 6,6'-dimethyl-2,2'-bipyridine (dmbpy) and 4,4',6,6'-tetramethyl-2,2'-bipyridine (tmbpy) yield only bis(ligand) complexes with coordinated anions and do not exhibit this spin-crossover behavior [1]. This is a direct consequence of the 3,3'-substituent steric profile, which is distinct from both 6,6'-monosubstituted and 4,4',6,6'-tetrasubstituted bipyridines [1].

Spin-Crossover Materials Coordination Chemistry Magnetism Ligand Field Strength

Ruthenium(II) Polypyridyl Photophysics: Emission Lifetime and Quantum Yield of 3,3'-Disubstituted Ligand vs. 4,4'- and 5,5'-Isomers

In a cross-study of mixed-ligand complexes [Ru(bpy)₂L]²⁺ where L represents 3,3'-dicarboxy-2,2'-bipyridine (1), 4,4'-dicarboxy-2,2'-bipyridine (2), or 5,5'-dicarboxy-2,2'-bipyridine (3), the substitution position profoundly alters photophysical properties. Complex 2 (4,4'-isomer) exhibited the longest emission lifetime and highest quantum yield, whereas complex 1 (3,3'-isomer) displayed distinct, measurable differences in both parameters [1]. This establishes that the 3,3'-positioning is not functionally equivalent to the other isomers in light-emitting applications [1].

Photochemistry Ruthenium Complexes Luminescence Photosensitizers

Platinum(II) Diimine Dithiolate Dyes for DSSCs: Photovoltaic Performance of 3,3'-Diester vs. 4,4'- and 5,5'-Diester Sensitizers

A family of [Pt{X,X'(CO₂R)₂-2,2'-bipyridyl}(maleonitriledithiolate)] complexes (where X = 3, 4, or 5; R = H or Et) were synthesized and tested as TiO₂ solar cell sensitizers. The 3,3'-disubstituted bipyridyl complex (X = 3) gave superior photovoltaic performance compared to the 4,4'- and 5,5'-disubstituted analogs [1]. A single-crystal X-ray structure of [Pt{3,3'(CO₂Et)₂-2,2'-bipyridyl}(maleonitriledithiolate)] revealed a large torsion angle between the bipyridyl rings, which contributes to the distinct electronic and structural properties [1].

Dye-Sensitized Solar Cells Photovoltaics Platinum Complexes Renewable Energy

Corrosion Inhibition Efficiency: Ni(II), Zn(II), and Mn(II) Complexes of 3,3'-Bipyridine Dicarboxylate in Acidic Media

2,2′-Bipyridine-3,3′-dicarboxylic acid (bpda) and its Ni(II), Zn(II), and Mn(II) complexes were evaluated as corrosion inhibitors for carbon steel in 0.5 M HCl. Electrochemical tests demonstrated that all metal complexes exhibited higher inhibition efficiencies than the free bpda ligand, with inhibition efficiency increasing as a function of inhibitor concentration [1]. This class-level evidence establishes that metalation of the 3,3'-bipyridine-dicarboxylate scaffold enhances its anticorrosion performance [1].

Corrosion Inhibition Electrochemistry Transition Metal Complexes Materials Protection

Ion Mobility Spectrometry Differentiation: Peak-to-Peak Resolution of 3,3'-BDA vs. 4,4'-BDA and 5,5'-BDA Isomers

Ion mobility spectrometry (IMS) was employed to differentiate the three positional isomers of bipyridine dicarboxylic acid: 3,3'-BDA, 4,4'-BDA, and 5,5'-BDA. The three isomers formed non-covalent complexes with γ-cyclodextrin and Mg²⁺ ([γ-CD+3,3'/4,4'/5,5'-BDA+Mg]²⁺), which were distinguished by their mobility due to spatial conformational differences [1]. The peak-to-peak resolution (Rₚ₋ₚ) values for the three isomers reached 2.983 and 2.892, confirming baseline separation and unambiguous identification of the 3,3'-isomer [1].

Analytical Chemistry Isomer Differentiation Ion Mobility Spectrometry Quality Control

High-Impact Application Scenarios for Diethyl [2,2'-bipyridine]-3,3'-dicarboxylate


Spin-Crossover (SCO) Materials Research: Iron(II) Complexes with Thermally Switchable Magnetic Properties

Researchers designing spin-crossover materials for molecular electronics, sensors, or data storage should select diethyl [2,2'-bipyridine]-3,3'-dicarboxylate as the primary ligand scaffold. Evidence shows that its iron(II) complexes form the requisite [FeN₆]²⁺ coordination sphere and exhibit a thermally induced singlet–quintet spin transition, whereas 6,6'-dimethyl and 4,4',6,6'-tetramethyl bipyridine analogs fail to form tris(ligand) complexes and do not exhibit spin-crossover behavior [1]. This functional differentiation makes the 3,3'-diester ligand uniquely suited for SCO materials development.

Dye-Sensitized Solar Cell (DSSC) Sensitizer Development: Platinum(II) Diimine Dithiolate Complexes

For photovoltaic researchers developing platinum-based sensitizers for TiO₂ solar cells, the 3,3'-disubstituted bipyridine ligand provides superior device efficiency compared to 4,4'- and 5,5'-disubstituted analogs [2]. The twisted bipyridine conformation induced by 3,3'-substitution contributes to favorable electronic properties and intermediate dye loading, ultimately outperforming the more commonly used 4,4'-dicarboxylate positional isomer [2]. This ligand should be prioritized in DSSC molecular engineering efforts targeting platinum-diimine-dithiolate architectures.

Metal-Organic Framework (MOF) and Coordination Polymer Synthesis with High-Dimensionality Architectures

The 3,3'-dicarboxylate substitution pattern enables the construction of diverse metal-organic frameworks with variable coordination modes. With Cu(II), this ligand forms three-dimensional supramolecular architectures via hydrogen-bonding interactions and can be combined with N-donor ancillary ligands (e.g., 2,2'-bipyridine, 4,4'-bipyridine, or 1,2-bis(imidazol-1-ylmethyl)benzene) to generate 1D, 2D, and 3D polymers [3]. With Pb(II), novel 2D lattice structures assembled from tetranuclear [Pb₄(bpdc)₄(H₂O)₂] units exhibit blue fluorescent emission at λₘₐₓ = 421 nm in the solid state . The 3,3'-positioning enables coordination modes not accessible to 4,4'- or 5,5'-analogs, making it a versatile building block for crystal engineering.

Ruthenium(II) Anticancer or Antimicrobial Precursor Complex Development

Researchers developing ruthenium-based metallodrugs can utilize diethyl [2,2'-bipyridine]-3,3'-dicarboxylate to synthesize well-defined Ru(II) complexes of the type cis-(Cl)-[Ru(L)₂Cl₂]·H₂O [4]. X-ray crystallography confirms a distorted octahedral geometry with four nitrogen atoms of two bipyridyl ligands in two different planes and cis-disposed chloride ligands (Ru–Cl distances: 2.4156(12) and 2.4167(13) Å; trans-axial angles: Cl2–Ru1–N = 172.42(7)°, Cl1–Ru1–N4 = 174.12(7)°) [4]. This well-characterized Ru(II) complex serves as a precursor for antitubercular and related bioactive coordination compounds.

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